![molecular formula C10H10N2O B2744973 [4-(1H-Imidazol-4-yl)phenyl]methanol CAS No. 328547-42-8](/img/structure/B2744973.png)
[4-(1H-Imidazol-4-yl)phenyl]methanol
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Overview
Description
“[4-(1H-Imidazol-4-yl)phenyl]methanol” belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . The resulting 4-(1H-Imidazol-1-yl) benzaldehyde is then treated with various substituted acetophenones using a 10% NaOH solution in methanol to get the corresponding chalcones .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with corresponding substituted acetophenone in the presence of a 40% NaOH solution results in the formation of the desired compound . The reaction is monitored frequently by TLC .Physical And Chemical Properties Analysis
“[4-(1H-Imidazol-4-yl)phenyl]methanol” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 174.2 .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacteria, fungi, and parasites. These compounds can potentially serve as novel antibiotics or antifungal agents .
Anticancer Potential
Imidazoles play a crucial role in drug discovery, especially in the field of oncology. Scientists design innovative EGFR (epidermal growth factor receptor) inhibitors containing imidazole moieties. These inhibitors hold promise for cancer therapy by targeting key cellular pathways .
Anti-Inflammatory Agents
Certain imidazole derivatives demonstrate anti-inflammatory effects. These compounds may modulate immune responses and alleviate inflammatory conditions. Researchers continue to explore their potential in treating diseases like rheumatoid arthritis .
Antidiabetic Compounds
Imidazole-based molecules have been investigated for their antidiabetic properties. By interacting with specific cellular receptors, they may regulate glucose metabolism and insulin signaling pathways .
Antioxidants
Imidazoles exhibit antioxidant activity, protecting cells from oxidative stress. These compounds scavenge free radicals and contribute to overall cellular health .
Ulcer Treatment
Imidazole-containing drugs, such as omeprazole and pantoprazole, are widely used as proton pump inhibitors (PPIs) for treating gastric ulcers and gastroesophageal reflux disease (GERD). PPIs reduce stomach acid production by inhibiting the proton pump in gastric parietal cells .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The solubility of the compound in most organic solvents suggests it may have good bioavailability .
Result of Action
Some imidazole derivatives have shown significant activity against certain bacteria .
Action Environment
Safety and Hazards
properties
IUPAC Name |
[4-(1H-imidazol-5-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJGRFDRKQPSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-Imidazol-4-yl)phenyl]methanol | |
CAS RN |
328547-42-8 |
Source
|
Record name | [4-(1H-imidazol-4-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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